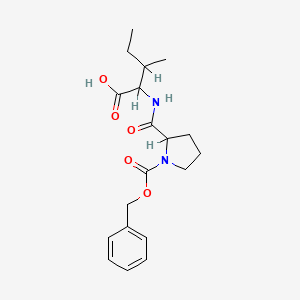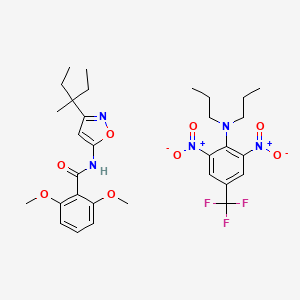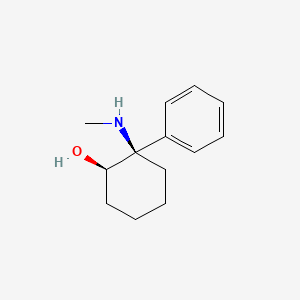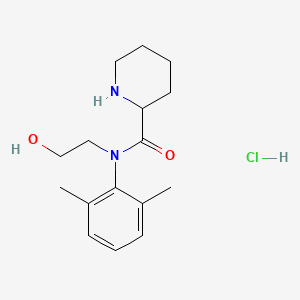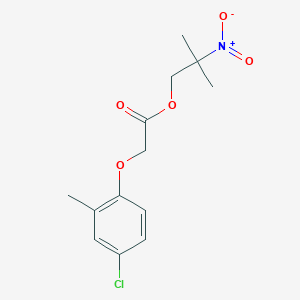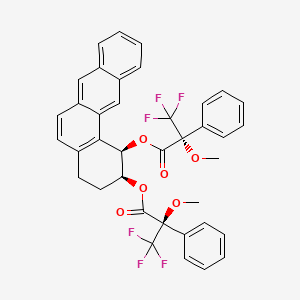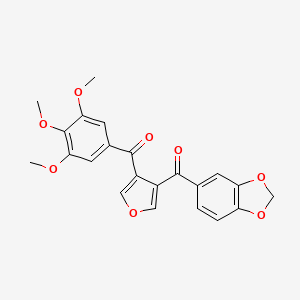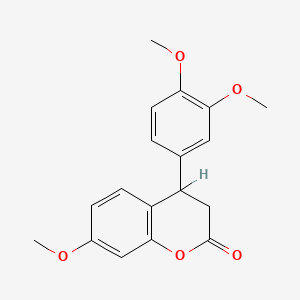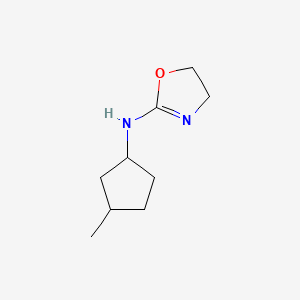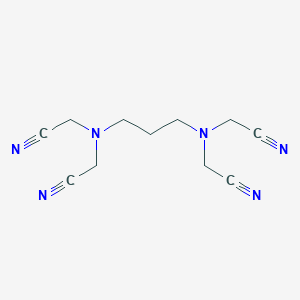
Acetonitrile, 2,2',2'',2'''-(1,3-propanediyldinitrilo)tetrakis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetonitrile, 2,2’,2’‘,2’‘’-(1,3-propanediyldinitrilo)tetrakis- is a complex organic compound with the molecular formula C11H14N6 It is characterized by the presence of multiple nitrile groups attached to a central propanediyldinitrilo structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Acetonitrile, 2,2’,2’‘,2’‘’-(1,3-propanediyldinitrilo)tetrakis- typically involves the reaction of acetonitrile with a suitable dinitrilo compound under controlled conditions. One common method involves the use of a copper-catalyzed cyanomethylation reaction, where acetonitrile acts as both the solvent and the cyanide source . The reaction conditions often include the use of copper acetate as a catalyst and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the production efficiency.
化学反应分析
Types of Reactions: Acetonitrile, 2,2’,2’‘,2’‘’-(1,3-propanediyldinitrilo)tetrakis- undergoes various types of chemical reactions, including:
Oxidation: The nitrile groups can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include amides, amines, and various substituted nitrile derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Acetonitrile, 2,2’,2’‘,2’‘’-(1,3-propanediyldinitrilo)tetrakis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Acetonitrile, 2,2’,2’‘,2’‘’-(1,3-propanediyldinitrilo)tetrakis- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The nitrile groups can participate in nucleophilic addition or substitution reactions, while the central propanediyldinitrilo structure provides stability and reactivity. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Acetonitrile: A simpler nitrile compound with the formula CH3CN.
Malononitrile: A dinitrile compound with the formula CH2(CN)2.
Aminoacetonitrile: A nitrile compound with an amino group, formula NH2CH2CN.
Uniqueness: Acetonitrile, 2,2’,2’‘,2’‘’-(1,3-propanediyldinitrilo)tetrakis- is unique due to its multiple nitrile groups and the central propanediyldinitrilo structure, which provide distinct reactivity and stability compared to simpler nitrile compounds. This makes it a valuable compound for specialized applications in organic synthesis and materials science.
属性
CAS 编号 |
110057-45-9 |
|---|---|
分子式 |
C11H14N6 |
分子量 |
230.27 g/mol |
IUPAC 名称 |
2-[3-[bis(cyanomethyl)amino]propyl-(cyanomethyl)amino]acetonitrile |
InChI |
InChI=1S/C11H14N6/c12-2-8-16(9-3-13)6-1-7-17(10-4-14)11-5-15/h1,6-11H2 |
InChI 键 |
KSCJDIGKTDTGDE-UHFFFAOYSA-N |
规范 SMILES |
C(CN(CC#N)CC#N)CN(CC#N)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(3S,14R,16S)-16-[(1R)-2-[[(4S)-2,2-dimethyl-6-propan-2-yl-3,4-dihydrochromen-4-yl]amino]-1-hydroxyethyl]-3,4,14-trimethyl-1,4-diazacyclohexadecane-2,5-dione](/img/structure/B15194730.png)
![(1S,2R,19R,22S,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-3-amino-6-carboxy-4,5-dihydroxyoxan-2-yl]oxy-48-[[4-[(4-butylphenyl)methyl]piperazin-1-yl]methyl]-5,32-dichloro-2,26,31,44,47,49-hexahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,65-henicosaene-52-carboxylic acid](/img/structure/B15194746.png)

